10-Oxooctadecanoic acid

Overview

Description

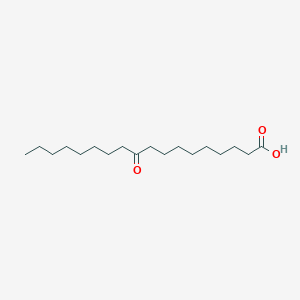

10-Oxooctadecanoic acid, also known as 10-Ketostearic acid, is a long-chain fatty acid with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the tenth carbon of the octadecanoic acid chain. This compound is a metabolite found in human blood plasma and is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Oxooctadecanoic acid can be synthesized through the oxidation of 10-hydroxyoctadecanoic acid. One common method involves dissolving 10-hydroxyoctadecanoic acid in dichloromethane and adding Dess-Martin oxidant and sodium bicarbonate. The mixture is stirred overnight at room temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-Oxooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.

Reduction: Reduction of the keto group can yield 10-hydroxyoctadecanoic acid.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Dess-Martin oxidant, sodium bicarbonate, and dichloromethane.

Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon.

Substitution: Nucleophiles such as hydrazine or hydroxylamine.

Major Products

Oxidation: Shorter-chain fatty acids, aldehydes, and carboxylic acids.

Reduction: 10-Hydroxyoctadecanoic acid.

Substitution: Hydrazones or oximes, depending on the nucleophile used.

Scientific Research Applications

10-Oxooctadecanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic reactions.

Biology: Studied for its role in metabolic pathways and its presence in human blood plasma.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 10-Oxooctadecanoic acid involves its interaction with various molecular targets and pathways. As a Bronsted acid, it can donate a hydron to acceptors, influencing biochemical reactions. Its keto group allows it to participate in redox reactions, affecting metabolic processes. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in fatty acid metabolism .

Comparison with Similar Compounds

10-Oxooctadecanoic acid is similar to other long-chain fatty acids but is unique due to the presence of the keto group at the tenth carbon. Similar compounds include:

Octadecanoic acid (Stearic acid): Lacks the keto group and has different chemical properties.

10-Hydroxyoctadecanoic acid: Contains a hydroxyl group instead of a keto group.

10-Oxodecanoic acid: A shorter-chain analog with similar functional groups

This compound stands out due to its specific structure, which imparts unique reactivity and biological roles.

Biological Activity

10-Oxooctadecanoic acid, also referred to as 10-ketostearic acid, is a fatty acid derivative that has garnered attention for its biological activities, particularly in the context of lipid metabolism and energy regulation. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: CHO

- Molecular Weight: 298.46 g/mol

- CAS Number: 4158-12-7

- Density: 0.94 g/cm³

- Boiling Point: 444.1°C at 760 mmHg

- Flash Point: 236.5°C

These properties indicate that this compound is a stable compound under standard conditions, which is crucial for its biological applications.

This compound exerts its biological effects through several key mechanisms:

- Activation of TRPV1 Channels:

-

Modulation of Lipid Metabolism:

- The compound interacts with enzymes such as acyl-CoA oxidase and acyl-CoA dehydrogenase, which are critical in the β-oxidation pathway. This interaction facilitates the conversion of this compound into acetyl-CoA, a vital substrate for energy production in the citric acid cycle.

-

Influence on Gene Expression:

- It affects the expression of genes involved in lipid metabolism and cellular signaling, contributing to its role in energy homeostasis and metabolic regulation.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Calcium Influx: The activation of TRPV1 channels leads to increased calcium influx, which is essential for several signaling pathways involved in metabolism and inflammation .

- Energy Metabolism: Studies indicate that dietary intake of this compound enhances energy expenditure and protects against diet-induced obesity by promoting metabolic processes in adipose tissues .

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound are dose-dependent:

- At low doses, it can enhance energy metabolism and promote weight loss without adverse effects.

- Higher doses may lead to more pronounced metabolic changes and potential therapeutic applications in obesity management .

Research Findings and Case Studies

Recent studies have explored the implications of this compound in various contexts:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-oxooctadecanoic acid, and how is its purity validated?

The palladium-catalyzed oxidation of internal olefins is a widely used method. For example, reacting olefins under optimized conditions (e.g., Pd(OAc)₂ catalyst, oxidants) yields this compound with 82% efficiency. Purity is validated via ¹H NMR (δ 2.33–2.37 ppm for ketone protons) and ¹³C NMR (δ 211.8 ppm for carbonyl groups), complemented by HRMS (m/z 298.2499 for [M⁺]) to confirm molecular composition . Chromatographic methods (e.g., HPLC) can further resolve potential isomers or byproducts.

Q. What natural sources or biological systems produce this compound?

Microbial biosynthesis by Lactobacillus plantarum during linoleic acid (LA) metabolism is a key pathway. This involves enzymatic conversion via CLA-HY, CLA-DH, and CLA-ER enzymes, yielding this compound as an intermediate . It is also identified in Aloe ferox as a potential bioactive compound, linked to anti-inflammatory and antiviral properties .

Advanced Research Questions

Q. How can co-factor specificity be optimized in enzymatic production of this compound?

Wild-type alcohol dehydrogenases (ADHs) like MlADH show high activity with NAD⁺ (98% conversion of 10-hydroxyoctadecanoic acid to this compound) but low efficiency with NADP⁺ (15%). Engineering ADH mutants (e.g., M3 variant) improves NADP⁺-dependent conversion to 56%, enabling in situ co-factor regeneration systems for scalable bioproduction . Methodological steps include:

- Screening mutant libraries for co-factor flexibility.

- Validating activity via UV-spectrophotometry (NAD(P)H absorbance at 340 nm).

- Coupling with NADPH-regenerating enzymes (e.g., glucose dehydrogenase).

Q. What analytical challenges arise in characterizing this compound, particularly regarding isomerism?

NMR data often reveal overlapping signals due to structural isomers (e.g., 9-oxooctadecanoic acid). 2D NMR techniques (COSY, HSQC) can resolve proton-carbon correlations, while GC-MS with derivatization (e.g., methyl ester formation) enhances separation. For quantification, reverse-phase HPLC using C18 columns with UV detection (210 nm for carbonyl groups) is recommended .

Q. How do contradictory findings about the biological roles of this compound inform future research?

While in silico studies suggest it inhibits SARS-CoV-2 proteases , in vitro models highlight its role in gut microbiota-mediated immunomodulation . To reconcile these, researchers should:

- Conduct dose-response assays to differentiate antiviral vs. anti-inflammatory effects.

- Use germ-free mouse models to study microbial vs. host-mediated pathways.

- Apply lipidomics to map tissue-specific metabolite distributions.

Q. What experimental designs are critical for studying this compound's interaction with cellular membranes?

- Membrane fluidity assays : Use fluorescence anisotropy with diphenylhexatriene (DPH) probes.

- Langmuir trough experiments : Measure surface pressure-area isotherms to assess lipid monolayer interactions.

- Molecular dynamics simulations : Model bilayer penetration using tools like GROMACS, parameterizing force fields with NMR-derived torsion angles .

Q. Methodological Considerations

Q. How should researchers address clustered data in lipidomic studies of this compound?

Clustered data (e.g., repeated measurements from the same biological sample) require mixed-effects models to account for intra- and inter-subject variability. For example, use linear mixed models (LMMs) with random intercepts for participants and fixed effects for experimental conditions . Software like R (lme4 package) or SAS (PROC MIXED) is recommended.

Q. What statistical methods are appropriate for analyzing dose-dependent effects in cell-based assays?

- Non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values.

- ANOVA with Tukey’s post hoc test for multi-group comparisons.

- Principal component analysis (PCA) to identify metabolite clusters correlated with bioactivity .

Q. Tables of Key Data

Table 1. Synthetic and Analytical Parameters for this compound

Table 2. Enzymatic Production Optimization

| ADH Variant | NADP⁺-Dependent Yield | Key Mutation Sites |

|---|---|---|

| Wild-type | 15% | N/A |

| M3 mutant | 56% | L123V, F245A |

Properties

IUPAC Name |

10-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKROBBCCGUUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194416 | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4158-12-7 | |

| Record name | 10-Ketostearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76 °C | |

| Record name | 10-Oxooctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030980 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.